

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Fluorobenzohydrazide Isomers

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Compound of Interest

Compound Name: 2-Fluorobenzohydrazide

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A detailed guide for researchers and drug development professionals on the distinct spectroscopic signatures of **2-Fluorobenzohydrazide**, 3-Fluorobenzohydrazide, and 4-Fluorobenzohydrazide. This guide provides a comparative analysis of their FT-IR, ¹H NMR, and UV-Vis spectral data, alongside detailed experimental protocols to aid in their unambiguous identification and characterization.

The positional isomerism of the fluorine atom on the phenyl ring of fluorobenzohydrazide significantly influences its electronic environment and, consequently, its spectroscopic properties. Understanding these differences is crucial for the correct identification and characterization of these isomers in various research and development settings, including pharmaceutical and materials science. This guide presents a comparative summary of the key spectroscopic data for **2-Fluorobenzohydrazide**, 3-Fluorobenzohydrazide, and 4-Fluorobenzohydrazide.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the three isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The position of the fluorine atom affects the vibrational frequencies of the C-F bond and the aromatic C-H and C=C bonds.

Functional Group	2- e (cm ⁻¹)	3- e (cm ⁻¹)	4- e (cm ⁻¹) [1] [2]
N-H Stretch	~3300 - 3400	~3300 - 3400	~3300 - 3400
C=O Stretch	~1650	~1650	~1660
N-H Bend	~1620	~1620	~1625
Aromatic C=C Stretch	~1450 - 1600	~1450 - 1600	~1450 - 1600
C-F Stretch	~1250	~1280	~1230

Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. The substitution pattern of the fluorine atom leads to distinct chemical shifts and coupling patterns for the aromatic protons.

Proton	2- e (ppm)	3- e (ppm)	4- e (ppm)
Aromatic Protons	~7.2 - 8.0 (complex multiplet)	~7.3 - 7.8 (complex multiplet)	~7.2 (dd) and ~7.9 (dd)
-NH-	~9.8 (broad singlet)	~9.9 (broad singlet)	~9.8 (broad singlet)
-NH ₂	~4.6 (broad singlet)	~4.6 (broad singlet)	~4.5 (broad singlet)

Note: Chemical shifts are typically referenced to a solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Coupling constants (J values) are crucial for definitive isomer identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the fluorine atom can influence the λ_{max} (wavelength of maximum absorbance) due to its effect on the electronic distribution within the aromatic system.

Parameter	2- Fluorobenzohydrazid e	3- Fluorobenzohydrazid e	4- Fluorobenzohydrazid e
λ_{max} (nm)	~275	~280	~278
Solvent	Methanol	Methanol	Methanol

Note: The λ_{max} values can be influenced by the solvent used for the analysis.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of fluorobenzohydrazide isomers.

FT-IR Spectroscopy

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

^1H NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the fluorobenzohydrazide isomer is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- **Data Acquisition:** The NMR tube is placed in the NMR spectrometer. A standard ^1H NMR spectrum is acquired at a specific frequency (e.g., 400 or 500 MHz). The chemical shifts are

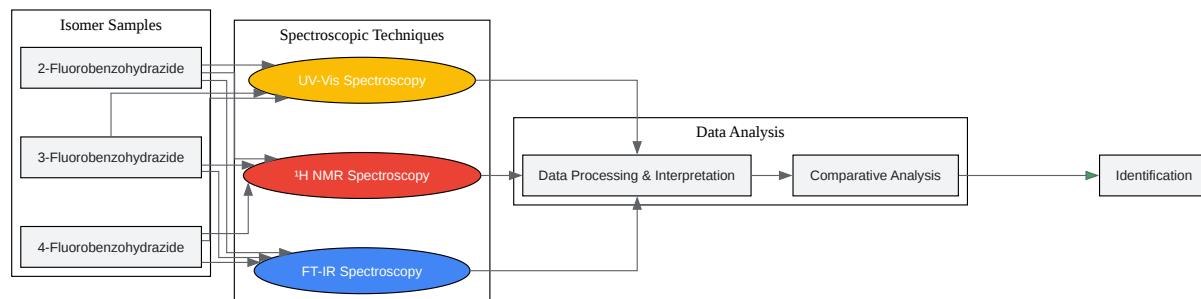
reported in parts per million (ppm) relative to the internal standard.

UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of the fluorobenzohydrazide isomer is prepared by dissolving a known mass of the compound in a spectroscopic grade solvent (e.g., methanol) to a specific concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
- **Data Acquisition:** The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer. The solvent used for the sample preparation is used as the blank. The wavelength of maximum absorbance (λ_{max}) is determined from the spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of the **2-Fluorobenzohydrazide** isomers.



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Workflow for comparative spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic differences between the three isomers of fluorobenzohydrazide. For definitive identification, it is recommended to compare the acquired experimental data with reference spectra or data from authenticated standards.

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References

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